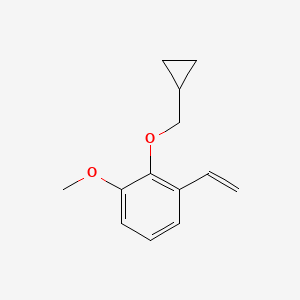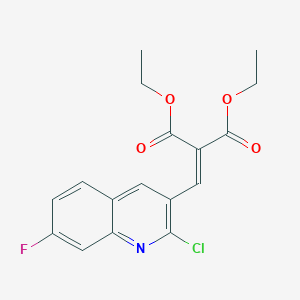
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C17H15ClFNO4. It is used primarily in proteomics research and has various applications in scientific research, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high efficiency and scalability .
Análisis De Reacciones Químicas
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-7-fluoroquinoline: This compound has a similar structure but lacks the diethoxycarbonyl and vinyl groups.
7-Fluoro-3-vinylquinoline: This compound has a similar structure but lacks the chloro and diethoxycarbonyl groups.
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: This compound has a similar structure but lacks the fluoro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
1031928-75-2 |
|---|---|
Fórmula molecular |
C17H15ClFNO4 |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)8-11-7-10-5-6-12(19)9-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3 |
Clave InChI |
DBALUCRIPKVIBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


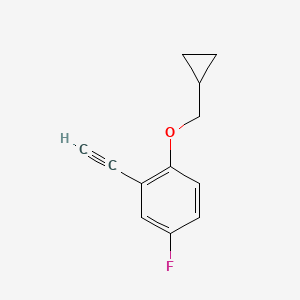

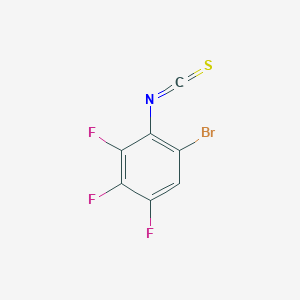
![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
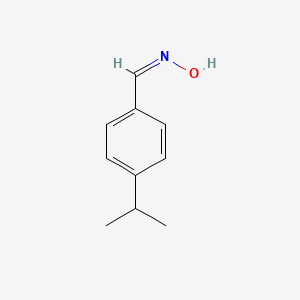
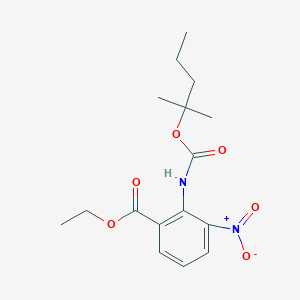
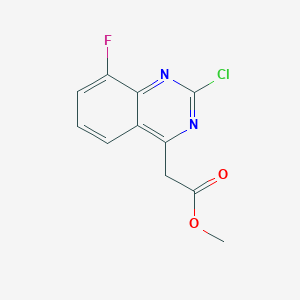
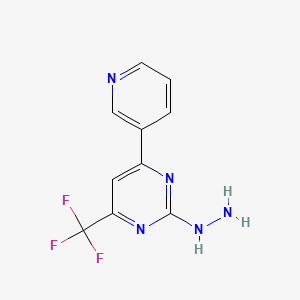

![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
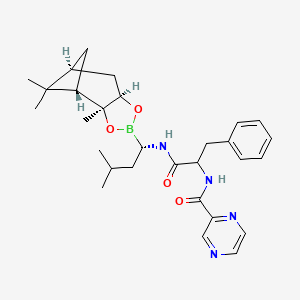
![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)
![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
